molecular formula C16H15ClO3 B2414560 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 361369-06-4

3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2414560
CAS No.: 361369-06-4
M. Wt: 290.74
InChI Key: NUSBLEOSEXVTGZ-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H15ClO3 It is a derivative of benzaldehyde, featuring a chloro, methoxy, and a 2-methylbenzyl group attached to the benzene ring

Properties

IUPAC Name

3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSBLEOSEXVTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-methoxybenzaldehyde and 2-methylbenzyl alcohol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 2-methylbenzyl alcohol is added to the 3-chloro-5-methoxybenzaldehyde under reflux conditions, leading to the formation of the desired product through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzoic acid.

    Reduction: 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: Lacks the 2-methylbenzyl group, making it less bulky and potentially less reactive.

    5-Chloro-2-methoxybenzaldehyde: Differently substituted, leading to variations in chemical reactivity and applications.

    4-Chloro-3-methoxybenzaldehyde: Another positional isomer with distinct properties.

Uniqueness

3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the presence of the 2-methylbenzyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall applications in various fields.

Biological Activity

3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro Group : Enhances reactivity.
  • Methoxy Group : Influences solubility and biological activity.
  • Benzyl Ether Group : May contribute to its interaction with biological targets.

The molecular formula is C16H15ClO3C_{16}H_{15}ClO_3 with a molecular weight of approximately 304.76 g/mol. Its unique combination of functional groups suggests significant potential for biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast and liver cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Line MDA-MB-231

In vitro studies on MDA-MB-231 cells revealed that treatment with this compound resulted in:

  • Inhibition of Cell Proliferation : Significant reduction in cell viability at concentrations above 10 µM.
  • Apoptosis Induction : Enhanced caspase-3 activity indicating activation of apoptotic pathways.

These findings suggest that the compound could serve as a lead for developing new anticancer agents targeting specific signaling pathways involved in tumor growth.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Potential binding to key enzymes involved in metabolic processes.
  • Receptor Modulation : Interaction with cellular receptors influencing signal transduction pathways.
  • Oxidative Stress Modulation : Alteration of oxidative stress levels within cells, contributing to its antimicrobial and anticancer effects.

Future Research Directions

Further investigations are warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future research include:

  • In vivo Studies : To assess efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.
  • Mechanistic Studies : To clarify specific molecular targets and pathways affected by the compound.

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